Benzene, 1-methoxy-2-(2-propenyloxy)-

Descripción general

Descripción

Benzene, 1-methoxy-2-(2-propenyloxy)- is a useful research compound. Its molecular formula is C10H12O2 and its molecular weight is 164.2 g/mol. The purity is usually 95%.

The exact mass of the compound Benzene, 1-methoxy-2-(2-propenyloxy)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76097. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Benzene, 1-methoxy-2-(2-propenyloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzene, 1-methoxy-2-(2-propenyloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

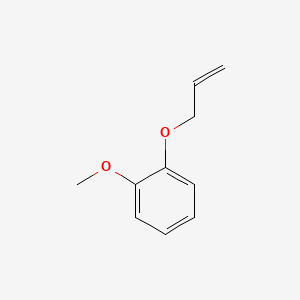

- Molecular Formula : C₁₀H₁₂O₂

- Molecular Weight : 164.20 g/mol

- Structural Features : The compound contains a benzene ring with a methoxy group () and a propenyloxy group (), which enhance its reactivity and solubility characteristics.

Organic Synthesis

Benzene, 1-methoxy-2-(2-propenyloxy)- serves as an important intermediate in organic synthesis. It can participate in various chemical reactions such as:

- Alkylation Reactions : The propenyloxy group makes it suitable for further alkylation processes, allowing for the introduction of additional carbon chains or functional groups.

- Coupling Reactions : It can be utilized in coupling reactions to form larger organic molecules, which are essential in pharmaceutical development and material sciences.

Pharmaceutical Applications

The compound's structural similarity to other bioactive molecules suggests potential applications in pharmaceuticals:

- Anticancer Agents : Research indicates that derivatives of methoxy-substituted phenols can exhibit anticancer properties. Benzene, 1-methoxy-2-(2-propenyloxy)- may serve as a precursor for synthesizing such derivatives.

- Anti-inflammatory Drugs : Compounds with similar structures have shown anti-inflammatory activity, making this compound a candidate for further pharmacological studies.

Materials Science

In materials science, Benzene, 1-methoxy-2-(2-propenyloxy)- can be applied in the development of:

- Polymers : Its reactive groups allow it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials.

- Coatings : The compound may be useful in formulating coatings that require specific chemical resistance or adhesion properties.

Analytical Chemistry

Benzene, 1-methoxy-2-(2-propenyloxy)- is also utilized in analytical chemistry:

- High-Performance Liquid Chromatography (HPLC) : It can be analyzed using HPLC techniques, where it serves as both a target analyte and a standard for method validation. The reverse phase HPLC method utilizing acetonitrile and water has been successfully employed for its separation and analysis .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing Benzene, 1-methoxy-2-(2-propenyloxy)- via phase-transfer catalysis demonstrated its effectiveness in producing high yields with minimal byproducts. The characterization techniques included NMR spectroscopy and mass spectrometry to confirm the structure and purity of the synthesized compound.

Case Study 2: Pharmacological Screening

In a pharmacological study assessing various methoxy-substituted phenols for anticancer activity, Benzene, 1-methoxy-2-(2-propenyloxy)- was evaluated alongside known compounds. Preliminary results indicated promising activity against specific cancer cell lines, warranting further investigation into its mechanism of action.

Propiedades

Número CAS |

4125-43-3 |

|---|---|

Fórmula molecular |

C10H12O2 |

Peso molecular |

164.2 g/mol |

Nombre IUPAC |

1-methoxy-2-prop-2-enoxybenzene |

InChI |

InChI=1S/C10H12O2/c1-3-8-12-10-7-5-4-6-9(10)11-2/h3-7H,1,8H2,2H3 |

Clave InChI |

KWRBXILMRLLABD-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1OCC=C |

SMILES canónico |

COC1=CC=CC=C1OCC=C |

Key on ui other cas no. |

4125-43-3 |

Pictogramas |

Corrosive; Irritant |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.